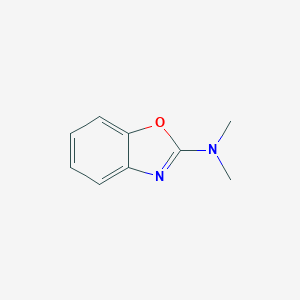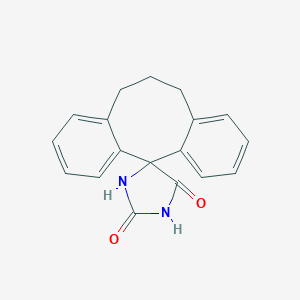
Spiro(dibenzo(a,d)cyclooctene-5,4'-imidazolidine)-2',5'-dione, 10,11,12-trihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro(dibenzo(a,d)cyclooctene-5,4'-imidazolidine)-2',5'-dione, 10,11,12-trihydro- is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. This compound is commonly referred to as spiro-IMD and has been shown to exhibit a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Spiro-IMD has been shown to have a wide range of scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that spiro-IMD has potent anti-cancer properties, and has been shown to inhibit the growth of cancer cells in vitro. Additionally, spiro-IMD has been shown to have anti-inflammatory properties, making it a potential treatment for a wide range of inflammatory diseases.
Mecanismo De Acción
The mechanism of action of spiro-IMD is not fully understood. However, studies have shown that spiro-IMD inhibits the activity of certain enzymes that are involved in cancer cell growth and inflammation. Additionally, spiro-IMD has been shown to induce cell death in cancer cells, further highlighting its potential as a cancer treatment.
Efectos Bioquímicos Y Fisiológicos
Spiro-IMD has been shown to have a wide range of biochemical and physiological effects. Studies have shown that spiro-IMD can induce apoptosis, or programmed cell death, in cancer cells. Additionally, spiro-IMD has been shown to inhibit the activity of certain enzymes that are involved in inflammation, making it a potential treatment for inflammatory diseases. Finally, spiro-IMD has been shown to have antioxidant properties, which may help protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of spiro-IMD is its reproducible synthesis method, which allows for the efficient production of large quantities of the compound. Additionally, spiro-IMD has been shown to be relatively stable, making it a valuable tool for researchers interested in studying its properties over an extended period of time. However, one limitation of spiro-IMD is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on spiro-IMD. One promising area of research is in the development of spiro-IMD-based cancer treatments. Additionally, spiro-IMD may have potential applications in the treatment of other diseases, such as inflammatory diseases. Finally, further research is needed to fully understand the mechanism of action of spiro-IMD, which may lead to the development of more effective treatments based on this compound.
In conclusion, spiro(dibenzo(a,d)cyclooctene-5,4'-imidazolidine)-2',5'-dione, 10,11,12-trihydro- is a synthetic compound that has shown great promise in scientific research. Its reproducible synthesis method, potent anti-cancer properties, and potential applications in the treatment of inflammatory diseases make it a valuable tool for researchers interested in studying its properties. While there are limitations to its use, the potential benefits of spiro-IMD make it an exciting area of research for the future.
Métodos De Síntesis
The synthesis of spiro-IMD involves the reaction of dibenzo(a,d)cyclooctadiene with imidazole-2-thione in the presence of a palladium catalyst. The resulting product is then treated with hydrogen peroxide to yield spiro-IMD in high yields. This synthetic method has been shown to be efficient and reproducible, making it a valuable tool for researchers interested in studying the properties of spiro-IMD.
Propiedades
Número CAS |
1037-85-0 |
|---|---|
Nombre del producto |
Spiro(dibenzo(a,d)cyclooctene-5,4'-imidazolidine)-2',5'-dione, 10,11,12-trihydro- |
Fórmula molecular |
C18H16N2O2 |
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
spiro[imidazolidine-5,2'-tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaene]-2,4-dione |
InChI |
InChI=1S/C18H16N2O2/c21-16-18(20-17(22)19-16)14-10-3-1-6-12(14)8-5-9-13-7-2-4-11-15(13)18/h1-4,6-7,10-11H,5,8-9H2,(H2,19,20,21,22) |
Clave InChI |
XURNBUIOYGQEST-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C3(C4=CC=CC=C4C1)C(=O)NC(=O)N3 |
SMILES canónico |
C1CC2=CC=CC=C2C3(C4=CC=CC=C4C1)C(=O)NC(=O)N3 |
Sinónimos |
6,7-Dihydrospiro[dibenzo[a,d]cyclooctene-12(5H),4'-imidazolidine]-2',5'-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




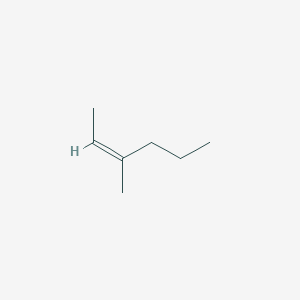
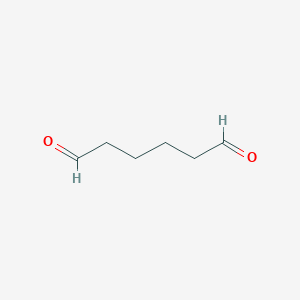
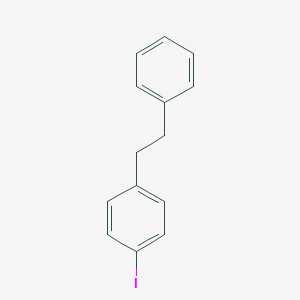
![(1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene](/img/structure/B86112.png)
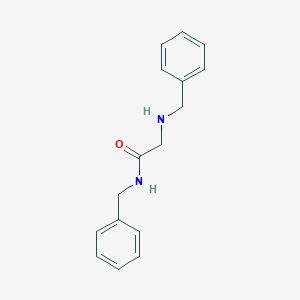

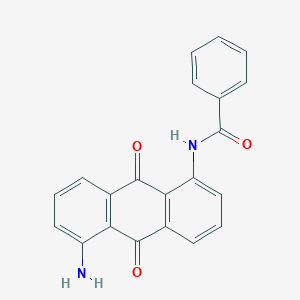
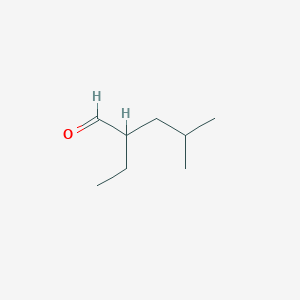
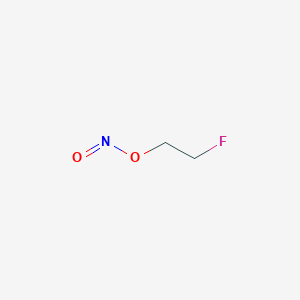
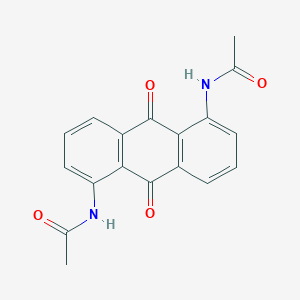
![1,4-Dithia-7-azaspiro[4.4]nonane](/img/structure/B86125.png)
![Acenaphtho[1,2-j]fluoranthene](/img/structure/B86126.png)
